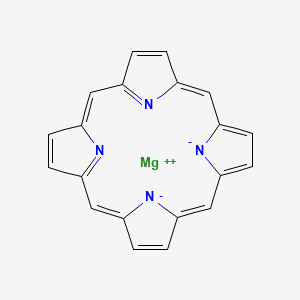

Magnesium Porphine

Beschreibung

Eigenschaften

Molekularformel |

C20H12MgN4 |

|---|---|

Molekulargewicht |

332.6 g/mol |

IUPAC-Name |

magnesium;porphyrin-22,23-diide |

InChI |

InChI=1S/C20H12N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12H;/q-2;+2 |

InChI-Schlüssel |

KIQQAJNFBLKFPO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC3=CC=C([N-]3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1[N-]2.[Mg+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Advantages:

- Gram-Scale Synthesis : Multigram batches (e.g., 2.68 g per batch) are achievable with a 30–40% yield.

- Chromatography-Free Purification : Filtration and crystallization from ethanol/water suffice, avoiding tedious column chromatography.

- Solubility : Mg-1 exhibits superior solubility in organic solvents (e.g., THF, CH₂Cl₂) compared to 1 , enabling downstream functionalization.

Optimization Strategies:

- Microwave Irradiation : Reducing reaction time to 45 minutes while maintaining 37% yield.

- Crude Formylation Mixtures : Using unpurified Vilsmeier reaction products (containing 2 , 3 , and 4 ) streamlines the process, yielding Mg-1 in 30% yield without chromatography.

Metalation of Free Base Porphine

Prior to the direct method, Mg-1 was synthesized via metalation of free base porphine (1 ) with magnesium salts. This approach, though less efficient, remains relevant for studying metalation kinetics. Senge et al. demonstrated that MgI₂ in CH₂Cl₂ with diisopropylethylamine quantitatively converts tetraphenylporphyrin to its magnesium chelate at room temperature. Similarly, MgBr₂·OEt₂ in toluene at 60°C achieves full metalation of tetramesitylporphyrin within 10 minutes.

Challenges:

- Low Solubility of Porphine : Isolating 1 requires acidic demetalation of Mg-1 , complicating large-scale synthesis.

- Polymer Formation : Early routes using pyrrole and formaldehyde suffered from low yields (<15%) due to competing oligomerization.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Reaction Stoichiometry

The direct condensation mechanism involves two critical steps: (1) imine formation between 2 and DBU, and (2) oxidative aromatization. Stoichiometric analysis reveals that 2 equivalents of HBr are neutralized by DBU, while aerial oxygen provides the 2e⁻/2H⁺ oxidation required for macrocycle formation. Notably, omitting MgBr₂ or DBU abolishes Mg-1 formation, underscoring their indispensability.

Nonlinear effects in the Vilsmeier crude method suggest synergistic reactions between 2 , unreacted dipyrromethane (3 ), and 1,9-diformyldipyrromethane (4 ), though the exact contributions remain unresolved.

Post-Synthesis Metalation in Porphyrin Derivatives

Patent US20080242857A1 outlines a metalation strategy for porphyrins post-synthesis. After coupling pyrromethanes, the free base porphyrin is treated with Mg²⁺ salts (e.g., MgCl₂, MgSO₄) in solvents like dichloromethane or toluene. This method, while effective for substituted porphyrins, is less practical for Mg-1 due to 1 ’s insolubility.

Challenges and Purification Innovations

Early routes relied on chromatographic separation to isolate 1 from polymeric byproducts, limiting yields to 15%. The direct method’s precipitation-filtration-crystallization workflow bypasses this bottleneck, enhancing throughput. Additionally, Mg-1 ’s solubility permits straightforward derivatization, such as bromination or cross-coupling, without intermediate demetalation.

Analyse Chemischer Reaktionen

Electrochemical Behavior

Magnesium porphine exhibits distinct electrochemical properties, characterized by two ring-centered oxidations and two reductions. The oxidations lead to the formation of the π-cation radical and π-dication, respectively . These species are crucial for understanding the reactivity of this compound in various chemical environments.

Electrochemical Data:

| Species | Potential (V) vs. SCE |

|---|---|

| π-Cation Radical | Typically around 0.5-0.7 V |

| π-Dication | Approximately 1.0-1.2 V |

Reactivity and Oligomerization

The π-dication of this compound is highly reactive and can undergo C-C coupling reactions with neutral this compound molecules. This process leads to the formation of oligomers, such as diporphine, and is a key step in electropolymerization . The reaction involves the formation of a diprotonated di-isoporphine intermediate, which is metastable and deprotonates slowly.

Mechanism of Oligomerization:

-

Electron Transfer: Formation of the π-dication.

-

C-C Coupling: Reaction with neutral this compound.

-

Deprotonation: Formation of the oligomer.

Spectroelectrochemical Studies

Spectroelectrochemical experiments provide insights into the oxidation states of this compound. These studies involve electrolysis at specific potentials followed by UV-Vis spectroscopy to monitor changes in the absorption spectra. The formation of oligomers during electrolysis is evidenced by changes in the Soret bands, indicative of different types of porphyrin linkages .

Spectroelectrochemical Observations:

-

UV-Vis Changes: Shifts in Soret bands upon oligomerization.

-

MALDI-TOF Analysis: Detection of oligomers like diporphine.

Wissenschaftliche Forschungsanwendungen

Magnesium porphine (Mg-1) is a magnesium chelate of porphine that is valuable as a core scaffold for derivatization due to its good solubility in common organic solvents . It has applications in various scientific research areas, including chemical synthesis and catalysis .

Scientific Research Applications of this compound

Synthesis of Porphyrin Derivatives

- Core Macrocycle: this compound represents the core macrocycle of both naturally occurring and synthetic porphyrins . Its structure features eight open β-pyrrole sites and four meso sites, making it a versatile building block for creating porphyrin derivatives .

- Bromination Reactions: this compound can undergo tetrabromination to yield magnesium(II) meso-tetrabromoporphine, which can be further modified via palladium-coupling reactions to produce tetraaryl A4-porphyrins .

- Organolithium Reactions: this compound reacts with organolithium reagents, leading to meso-substituted A- or cis-substituted porphyrins .

Catalysis

- Photocatalysis: this compound can serve as a photocatalyst in the formation of cyclic carbonates and oxazolidinones from epoxides and aziridines .

- Dye Degradation: Magnesium porphyrin complexes have demonstrated effectiveness as catalysts in degrading methylene blue dye .

Electrochemistry

- Redox Reactivity: The magnesium(II) ion in the porphine cavity reduces porphyrin redox potentials, facilitating access to oxidized states . Oxidized, unhindered porphyrins can undergo C-C coupling to form porphyrin oligomers .

- Electropolymerization: this compound dications can condense neutral this compound to form diprotonated di-isoporphine species .

Microscopy

Wirkmechanismus

Magnesium porphyrin exerts its effects primarily through electron transfer reactions. In artificial photosynthetic systems, it mimics the natural process of photosynthesis by facilitating the transfer of electrons from a donor to an acceptor molecule . The magnesium ion plays a crucial role in stabilizing the porphyrin ring and enhancing its electron transfer capabilities. The pathways involved include the coordination of ligands to the magnesium ion and the subsequent transfer of electrons through the porphyrin ring .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- MgP’s lack of substituents distinguishes it from substituted analogs like Mg-tetraphenylporphine, which exhibit steric hindrance and altered electronic interactions .

- The Lindsey method for MgP avoids the low yields (~1%) and solubility issues of traditional porphine synthesis .

Electronic and Spectral Properties

UV-Vis Spectroscopy :

- MgP exhibits a Soret band at ~400 nm and Q-bands at 500–600 nm, similar to other metalloporphyrins. However, MgP’s spectra lack substituent-induced shifts seen in phenyl-substituted analogs (e.g., Mg-tetraphenylporphine) .

- Zinc porphine (ZnP) shows slight bathochromic shifts compared to MgP due to Zn²⁺’s stronger Lewis acidity, which perturbs the π-system .

- Electrochemical Behavior: Compound Oxidation Potential (V vs. In contrast, ZnP preferentially binds axial ligands (e.g., alcohols, amines), limiting polymerization .

Coordination and Reactivity

Axial Ligand Binding :

- MgP typically adopts a square-planar geometry but can transiently bind axial ligands in solution. ZnP, however, strongly coordinates one axial ligand (e.g., pyridine) in a pentadentate structure, with a second ligand binding weakly .

- MgP’s axial coordination is less stable than ZnP’s, making it more reactive toward nucleophiles (e.g., pyridine) during electrochemical meso-functionalization .

Regioselectivity in Functionalization : MgP undergoes regioselective meso-substitution (e.g., pyridinium addition) due to its unsubstituted periphery. Substituted porphyrins like tetraphenylporphine lack accessible meso positions, directing reactivity to β-pyrrole sites instead .

Biologische Aktivität

Magnesium porphine, a metalloporphyrin, is a complex formed by the coordination of magnesium ions with porphine, the simplest member of the porphyrin family. This compound exhibits significant biological activity, particularly in areas such as photodynamic therapy, antioxidant properties, and potential applications in cancer treatment. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

This compound can be synthesized through various methods, with one efficient approach involving the reaction of 1-formyldipyrromethane with magnesium bromide in toluene at elevated temperatures. This method yields magnesium(II) porphine (Mg(II)porphine) with good solubility in organic solvents, making it a valuable scaffold for further derivatization .

2.1 Photodynamic Therapy (PDT)

This compound has been investigated for its role in photodynamic therapy, where it acts as a photosensitizer. Upon light activation, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies have shown that magnesium porphyrins exhibit enhanced phototoxicity against various cancer cell lines compared to their non-metalated counterparts .

Table 1: Phototoxicity of this compound in Different Cancer Cell Lines

2.2 Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species, which are implicated in various diseases including cancer and neurodegenerative disorders .

Table 2: Antioxidant Activity of this compound

2.3 Antimicrobial Properties

This compound has demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes and generating oxidative stress within microbial cells .

Table 3: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

3.1 Cancer Treatment Applications

A notable study highlighted the efficacy of this compound as a potential therapeutic agent in treating tumors through PDT. In vivo experiments showed significant tumor regression when combined with light exposure, suggesting its viability as a cancer treatment option .

3.2 Molecular Docking Studies

Recent molecular docking studies have provided insight into the binding interactions of this compound with biological macromolecules. These studies suggest that this compound can effectively interact with DNA and proteins involved in cell signaling pathways, enhancing its therapeutic potential .

Q & A

Q. What are the established synthesis and characterization protocols for magnesium porphine (MgP)?

MgP is synthesized via the Lindsey procedure, which isolates intermediates like 1-formyldipyrromethane. Crystallographic characterization using X-ray diffraction (XRD) reveals intermolecular interactions such as hydrogen bonds and CH…π stacking . Electrochemical behavior is analyzed via cyclic voltammetry (CV), identifying two oxidation steps: formation of π-cation radicals and π-dications. Structural validation includes MALDI-TOF spectrometry and UV-visible spectroscopy to confirm oligomerization products .

Q. How is the electrochemical behavior of MgP systematically investigated?

Cyclic voltammetry in non-aqueous solvents (e.g., dichloromethane with tetrabutylammonium hexafluorophosphate) reveals redox processes. The first oxidation peak corresponds to π-cation radical formation (E1/2 ≈ +0.85 V vs. SCE), while the second corresponds to π-dication generation. These steps are critical for initiating electropolymerization . Controlled-potential electrolysis at the first oxidation potential enables trapping reactive intermediates for spectroscopic analysis .

Q. What analytical techniques are used to confirm MgP oligomerization products?

Post-electrolysis, UV-visible spectroscopy detects bathochromic shifts in Soret and Q-bands, indicating π-conjugation extension. MALDI-TOF spectrometry identifies oligomers (e.g., diporphine, triporphine) via mass-to-charge ratios. Demetallation artifacts are mitigated by adding 2,6-lutidine to buffer acidic byproducts .

Advanced Research Questions

Q. What mechanistic insights explain MgP’s role in electropolymerization?

The π-dication (MgP<sup>2+</sup>) reacts with neutral MgP to form a diprotonated di-isoporphine intermediate, a precursor for C-C bond formation. This intermediate is metastable under CV timescales but detectable via in situ spectroelectrochemistry. Meso-meso bonding between porphine units is inferred from UV-vis spectral features and supported by DFT calculations .

Q. How can demetallation during MgP oligomerization be experimentally controlled?

Acidic conditions from electropolymerization promote Mg<sup>2+</sup> loss. Adding 2,6-lutidine (pKa ≈ 6.7) neutralizes protons, preserving metallation. Validation includes comparing MALDI-TOF spectra with/without base, showing intact MgP oligomers in buffered systems .

Q. What computational approaches model charge transport in MgP-based materials?

Density functional theory (DFT) predicts charge mobility in crystalline MgP, revealing anisotropic hole transport (∼0.1 cm<sup>2</sup>/V·s) along π-stacked columns. Molecular dynamics simulations assess substituent effects on discotic liquid crystal formation, guiding design of optoelectronic materials .

Q. How does MgP self-assembly on metallic surfaces enable nanoscale device fabrication?

Scanning tunneling microscopy (STM) and synchrotron spectroscopy show MgP forms 1D tapes on silver surfaces via van der Waals and π-metal interactions. These structures exhibit switchable conductance states under electric fields, relevant for molecular electronics .

Methodological Guidelines

- Data Reproducibility : Document CV parameters (scan rate, reference electrode), solvent purity, and electrolyte concentration. Use internal standards (e.g., ferrocene) for redox potential calibration .

- Structural Validation : Combine XRD with spectroscopic techniques (e.g., UV-vis, IR) to cross-verify oligomer connectivity and metal retention .

- Computational Best Practices : Benchmark DFT functionals against experimental redox potentials and spectral data to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.